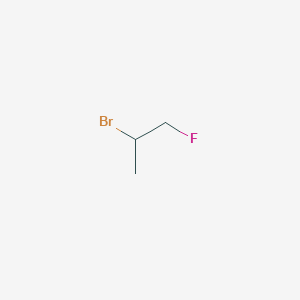
2-Bromo-1-fluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoropropane is an organic compound belonging to the class of haloalkanes. Haloalkanes are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) replacing hydrogen atoms in an alkane. The molecular formula of this compound is C3H6BrF, and it is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-fluoropropane can be synthesized through the halogenation of propane. One common method involves the reaction of propane with bromine and fluorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the selective substitution of hydrogen atoms with bromine and fluorine .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the bromine or fluorine atom is replaced by another nucleophile.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as alcoholic potassium hydroxide (KOH) are used to promote the elimination of hydrogen halides.
Major Products Formed:
Scientific Research Applications
2-Bromo-1-fluoropropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoropropane involves its ability to participate in nucleophilic substitution and elimination reactions. In nucleophilic substitution, the compound undergoes a bimolecular reaction (SN2) where the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom . In elimination reactions, the compound loses a hydrogen halide molecule, resulting in the formation of an alkene .
Comparison with Similar Compounds
1-Bromo-2-fluoropropane: Another haloalkane with similar properties but different positional isomerism.
2-Bromo-1-chloropropane: Similar in structure but contains chlorine instead of fluorine.
2-Bromo-2-fluoropropane: A compound with both bromine and fluorine atoms on the same carbon atom.
Uniqueness: 2-Bromo-1-fluoropropane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties. Its ability to undergo both substitution and elimination reactions makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
62122-17-2 |
|---|---|
Molecular Formula |
C3H6BrF |
Molecular Weight |
140.98 g/mol |
IUPAC Name |
2-bromo-1-fluoropropane |
InChI |
InChI=1S/C3H6BrF/c1-3(4)2-5/h3H,2H2,1H3 |
InChI Key |
XNWJSQBYTPAFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14560311.png)
![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)



![3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14560342.png)



